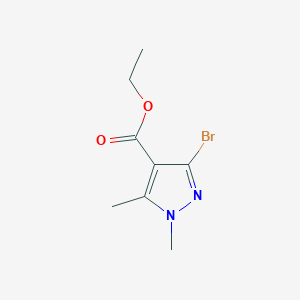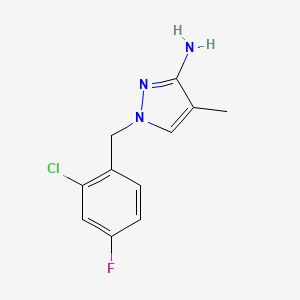![molecular formula C14H15BrO3 B10905091 (2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B10905091.png)
(2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID typically involves the bromination of a cyclopentyl ether derivative followed by a series of reactions to introduce the propenoic acid group. One common method involves the use of bromocyclopentane as a starting material, which is reacted with magnesium turnings in dry tetrahydrofuran to form a cyclopentyl Grignard reagent . This intermediate can then be further reacted with appropriate reagents to introduce the bromine and propenoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Photochemical bromination techniques can be employed to achieve selective bromination of the cyclopentyl ether derivative . The subsequent steps involve standard organic synthesis techniques, including esterification and hydrolysis, to obtain the final product.
化学反应分析
Types of Reactions
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets. The bromine atom and the propenoic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(E)-3-[5-BROMO-2-(CYCLOHEXYLOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
(E)-3-[5-CHLORO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID is unique due to the presence of the bromine atom and the cyclopentyloxy group, which confer specific chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C14H15BrO3 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC 名称 |
(E)-3-(5-bromo-2-cyclopentyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H15BrO3/c15-11-6-7-13(18-12-3-1-2-4-12)10(9-11)5-8-14(16)17/h5-9,12H,1-4H2,(H,16,17)/b8-5+ |
InChI 键 |
ZLIVTTWJQAFYKU-VMPITWQZSA-N |
手性 SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)/C=C/C(=O)O |
规范 SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10905015.png)
![Tetramethyl 6'-[(4-bromophenyl)carbonyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10905018.png)
![3-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905031.png)



![N'~1~-[(E)-1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(3-chloroanilino)propanohydrazide](/img/structure/B10905077.png)
![methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905078.png)
![Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905082.png)
![3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)


![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10905104.png)
